2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
Description
2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,6-dichlorophenyl group attached to the α-carbon of the acetamide backbone and a phenylsulfanyl ethylamine substituent on the nitrogen atom. The dichlorophenyl moiety enhances lipophilicity and may influence binding interactions, while the phenylsulfanyl group introduces sulfur-based reactivity, which can modulate pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-4-8-15(18)13(14)11-16(20)19-9-10-21-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTSQPXAXRKPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide typically involves the reaction of 2,6-dichloroaniline with 2-(phenylsulfanyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide group or the aromatic rings.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives or reduced aromatic rings.
Substitution: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Analogues in the Acetamide Class
The compound shares structural similarities with several acetamide derivatives, particularly those with halogenated aryl groups and sulfur-containing substituents. Below is a comparative analysis based on substituent effects, crystallographic data, and reported applications:
Key Observations :
- Substituent Effects : The phenylsulfanyl ethyl group in the target compound introduces steric bulk and sulfur-based polarity compared to simpler alkyl or methoxy substituents in alachlor and pretilachlor. This may enhance binding to sulfur-interacting enzymes or receptors.
- Hydrogen Bonding: Unlike alachlor and pretilachlor, which lack strong hydrogen-bond donors, the target compound’s acetamide NH group enables intermolecular interactions, as seen in the thiazole analogue’s N–H···N chains .
- Biological Activity: While alachlor and pretilachlor are well-characterized herbicides, the biological activity of the target compound remains underexplored.
Crystallographic and Conformational Comparisons
The thiazole-substituted analogue (2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) provides critical insights into the structural behavior of dichlorophenyl acetamides:
- Dihedral Angle : The 79.7° twist between the dichlorophenyl and thiazole rings minimizes steric clashes and optimizes packing via hydrogen bonds . A similar conformational adjustment is expected in the phenylsulfanyl ethyl derivative.
- Packing Stability : Hydrogen-bonded chains (e.g., N–H···N) in the thiazole analogue enhance crystal stability . The phenylsulfanyl ethyl group may instead participate in weaker S···π or C–H···S interactions, reducing lattice cohesion compared to the thiazole derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
